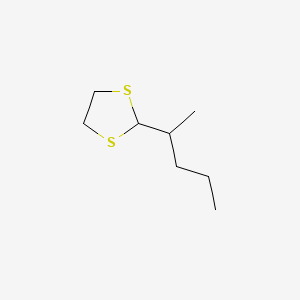

2-(1-Methylbutyl)-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

83521-63-5 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-pentan-2-yl-1,3-dithiolane |

InChI |

InChI=1S/C8H16S2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

LWDHANKUJOGFLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C1SCCS1 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 1 Methylbutyl 1,3 Dithiolane

Role of the 1,3-Dithiolane (B1216140) Ring as a Synthetic Protecting Grouporganic-chemistry.org

The 1,3-dithiolane moiety, as present in 2-(1-methylbutyl)-1,3-dithiolane, serves as a robust protecting group for the carbonyl functionality of 2-hexanone (B1666271). wikipedia.org The formation of the dithiolane is achieved by reacting the ketone with 1,2-ethanedithiol (B43112) under acidic conditions. organic-chemistry.org This protection strategy is valuable in multistep syntheses where the carbonyl group needs to be shielded from nucleophilic attack or reduction while other parts of the molecule undergo transformation. asianpubs.org The stability of the 1,3-dithiolane ring under both acidic and basic conditions makes it a versatile choice for a wide range of synthetic applications. asianpubs.org

Mechanisms and Conditions for Deprotectionorganic-chemistry.orgresearchgate.net

The removal of the 1,3-dithiolane protecting group, a process known as deprotection, is crucial to regenerate the original carbonyl compound. Various methods have been developed for this purpose, often involving electrophilic species that interact with the sulfur atoms.

One common approach involves the use of mercury(II) salts, such as mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO), in the presence of water. stackexchange.com The mechanism is thought to involve the coordination of the mercury(II) ion to the sulfur atoms of the dithiolane ring, forming a Lewis acid-base adduct. stackexchange.com This coordination weakens the carbon-sulfur bonds, facilitating nucleophilic attack by water. Subsequent steps lead to the collapse of the intermediate and regeneration of the carbonyl group, with the mercury forming a stable complex with the dithiol. stackexchange.com

| Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| HgCl₂/H₂O | Acetonitrile/Water | Room Temperature | stackexchange.com |

| HgO/HgCl₂ | Acetonitrile/Water | - | stackexchange.com |

| I₂/H₂O₂ | Water (with SDS) | Neutral pH | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Water (with β-cyclodextrin) | Room Temperature, Neutral pH | organic-chemistry.org |

| Silicasulfuric acid/NaNO₂ | - | - | organic-chemistry.org |

| Polyphosphoric acid (PPA)/Acetic Acid | - | 20-45 °C | asianpubs.org |

Other deprotection methods employ oxidizing agents. For instance, a combination of iodine and hydrogen peroxide in an aqueous medium containing sodium dodecyl sulfate (B86663) (SDS) effectively cleaves the dithiolane ring under neutral conditions, avoiding over-oxidation. organic-chemistry.org o-Iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water also provides a mild and chemoselective method for deprotection at room temperature. organic-chemistry.org Furthermore, silicasulfuric acid in conjunction with sodium nitrite (B80452) has been reported as an efficient system for this transformation. organic-chemistry.org A mixture of polyphosphoric acid and acetic acid at moderate temperatures also facilitates the deprotection of 1,3-dithiolanes. asianpubs.org

Reactivity of the Dithiolane Ring: Ring-Opening and Ring-Expansion Reactionsrsc.orgnih.gov

Beyond its role as a protecting group, the 1,3-dithiolane ring itself can participate in various chemical transformations, including ring-opening and ring-expansion reactions.

Base-Mediated Fragmentation Mechanisms

While 2-lithio-1,3-dithianes are generally stable, their five-membered ring counterparts, 2-lithio-1,3-dithiolanes, can undergo degradation. wikipedia.org In the presence of a strong base like butyllithium, the deprotonated this compound can fragment with the loss of ethene to form a dithiocarboxylate species. wikipedia.org This reactivity difference highlights the influence of ring size on the stability of the corresponding carbanions.

Strain-Driven Ring-Opening Reactions

The five-membered 1,3-dithiolane ring possesses inherent ring strain due to the eclipsing interactions of the C-H bonds and the deviation of bond angles from the ideal tetrahedral geometry. This strain can be a driving force for ring-opening reactions. For instance, computational studies on the reaction of hydrosulfide (B80085) ion (HS⁻) with small cyclic disulfides have shown that for five-membered rings like 1,2-dithiolane (B1197483), the reaction proceeds via an addition-elimination pathway, which is consistent with acyclic systems. nih.gov In contrast, smaller, more strained rings favor an Sₙ2 mechanism. nih.gov This suggests that the relief of ring strain can influence the reaction pathway.

Carbanion Chemistry at the Dithiolane 2-Position: Generation and Reactions of Lithiated Dithiolanesorganic-chemistry.orgwikipedia.orgresearchgate.net

A significant feature of 1,3-dithiolanes is the acidity of the proton at the 2-position. Treatment of this compound with a strong base, such as n-butyllithium, results in the formation of a carbanion, specifically 2-lithio-2-(1-methylbutyl)-1,3-dithiolane. wikipedia.orglibretexts.org This lithiated species is a potent nucleophile and a key intermediate in "umpolung" (polarity inversion) chemistry, allowing the former carbonyl carbon to act as a nucleophile. stackexchange.comresearchgate.net

The generation of this carbanion is a critical step for subsequent carbon-carbon bond-forming reactions. asianpubs.org The stability and reactivity of the carbanion are influenced by several factors, including the inductive effect of the sulfur atoms and the hybridization of the charge-bearing carbon atom. libretexts.org The resulting 2-lithio-1,3-dithiolane can react with a variety of electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. researchgate.net For example, the reaction of 2-lithio-1,3-dithianes with nitroarenes can lead to conjugate addition products. researchgate.net

| Electrophile | Product Type | Reference |

|---|---|---|

| Alkyl Halides | Alkylated Dithiolane | researchgate.net |

| Aldehydes/Ketones | α-Hydroxyalkyl Dithiolane | researchgate.net |

| Nitroarenes | Conjugate Addition Product | researchgate.net |

Radical and Pericyclic Reactions Involving the Dithiolane Moiety

While ionic reactions of dithiolanes are well-documented, the involvement of the dithiolane moiety in radical and pericyclic reactions is also an area of interest. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. slideshare.net Examples include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. slideshare.netlibretexts.org The Diels-Alder reaction is a classic example of a [4+2] cycloaddition. youtube.com

The sulfur atoms in the dithiolane ring can influence the course of these reactions. For instance, the presence of sulfur can affect the frontier molecular orbitals (HOMO and LUMO) that govern the stereochemical outcome of pericyclic reactions. While specific examples involving this compound in radical and pericyclic reactions are not extensively detailed in the provided context, the general principles of these reaction types can be applied to understand its potential reactivity. For example, radical-mediated ring-opening reactions of dithiolanes could be initiated by radical species, leading to sulfur-centered radicals that can undergo further transformations. Similarly, the dithiolane ring could potentially participate in cycloaddition reactions, although the saturated nature of the ring makes it less likely to act as a diene or dienophile in a typical Diels-Alder reaction. youtube.com However, strain-release driven pericyclic reactions, such as those seen in vinylaziridines, could be a possibility under certain conditions. mdpi.com

Transition Metal-Mediated Transformations of Dithiolanes

The 1,3-dithiolane functional group, as present in this compound, is generally stable but can be induced to react through the intervention of transition metal complexes. These metals mediate a variety of transformations, most notably desulfurization and carbon-sulfur bond cleavage, which are fundamental in both organic synthesis and industrial processes like hydrodesulfurization (HDS). nih.gov While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the reactivity of the dithiolane ring itself is well-documented and directly applicable.

Transition metal complexes can facilitate the cleavage of the robust carbon-sulfur bonds, a critical step in removing sulfur from organic compounds. nih.gov This process is of significant interest in the petroleum industry for producing cleaner fuels. nih.gov In a laboratory setting, transition metals provide pathways for dithiolanes to be used as protecting groups for carbonyls, which can be removed under specific conditions, or as precursors for other functional groups. organic-chemistry.org

Several transition metals have been employed to mediate the transformation of dithiolane derivatives. These reactions often proceed through mechanisms involving oxidative addition of the C-S bond to the metal center, followed by further steps such as hydrogenolysis or reductive elimination. For instance, nickel and ruthenium complexes have demonstrated efficacy in desulfurization reactions. nih.gov The use of a trinuclear ruthenium pentahydride complex for the desulfurization of dibenzothiophene, yielding a sulfido cluster and biphenyl, illustrates a complete cleavage of C-S bonds. nih.gov Similarly, nickel(0) complexes have been used to mediate the desulfurization of various aromatic sulfur compounds. osti.gov

The choice of metal, ligands, and reaction conditions can steer the transformation towards different outcomes, such as hydrolysis to the parent carbonyl, reduction to the corresponding methylene (B1212753) group (a Mozingo-type reaction), or fragmentation of the ring. researchgate.net Yttrium triflate has been noted as an effective catalyst for the formation of dithiolanes from carbonyl compounds, a reversible process whose deprotection can be mediated by other metal-based reagents. organic-chemistry.org

The table below summarizes key transition metal systems used in the transformation of dithiolanes and related sulfur heterocycles.

| Transition Metal System | Type of Transformation | Substrate Example | Reference |

| Nickel(0) complexes | Desulfurization | Dibenzothiophene, Aryl sulfides | nih.gov, osti.gov |

| Ruthenium hydride complexes | Desulfurization | Dibenzothiophene | nih.gov |

| Molybdenum-Cobalt-Sulfur clusters | Hydrodesulfurization | Thiols, Thiophenes | nih.gov |

| Yttrium triflate | Thioacetalization (Formation) | Aldehydes, Ketones | organic-chemistry.org |

| Nickel Phosphides (Ni₂P/SiO₂) | Hydrodesulfurization | Thiophenes, Dibenzothiophene | nih.gov |

These examples highlight the versatility of transition metals in dithiolane chemistry. The principles and mechanisms derived from these studies form the basis for predicting the behavior of specific substrates like this compound in similar transition metal-mediated environments.

Mechanistic Elucidation of Reactions through Isotopic Labeling Studies and Kinetic Analysis

Understanding the precise sequence of bond-breaking and bond-forming events in reactions involving this compound requires sophisticated mechanistic studies. Isotopic labeling and kinetic analysis are two powerful, complementary techniques used to illuminate reaction pathways, identify rate-determining steps, and characterize transition states. nih.govnih.gov

Isotopic Labeling Studies involve replacing one or more atoms in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H, deuterium). nih.govbohrium.com By tracking the position of the isotopic label in the products and intermediates, chemists can deduce the mechanism of the reaction. For instance, in studying the desulfurization of this compound, one could synthesize the molecule with a ¹³C label at the C2 position of the dithiolane ring. The fate of this labeled carbon in the final products would reveal whether the C-S bonds cleave before or after the key reductive steps. A facile synthesis for isotopically labeled 1,3-dithiane (B146892), a related compound, has been reported, demonstrating the feasibility of preparing such labeled synthons. nih.gov

The application of stable isotope labeling is a cornerstone of modern metabolomics and flux analysis, showcasing its power in untangling complex reaction networks. nih.gov These principles are directly transferable to the study of synthetic reaction mechanisms.

Kinetic Analysis focuses on measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or catalyst loading). The resulting data can be used to formulate a rate law, which provides mathematical insight into the composition of the species involved in the rate-determining step of the reaction. For example, if a transition metal-mediated transformation of this compound were found to be first-order in the dithiolane and first-order in the metal catalyst, it would suggest that the rate-determining step involves one molecule of each.

Kinetic isotope effect (KIE) studies, a hybrid of these two techniques, measure the change in reaction rate upon isotopic substitution. A significant KIE (kH/kD > 1) for deuteration at a specific position implies that the C-H bond at that position is being broken in the rate-determining step. A study on the acid-catalyzed decomposition of dithiocarbamates utilized pH-rate profiles and solvent isotope effects to characterize the reactive species and the structure of the transition state, highlighting how kinetic data can provide detailed mechanistic information. nih.gov

The following table outlines potential applications of isotopic labeling for elucidating the mechanisms of reactions involving this compound.

| Isotopic Label | Position in this compound | Potential Mechanistic Insight |

| ¹³C | C2 of the dithiolane ring | Tracing the fate of the original carbonyl carbon during desulfurization or fragmentation. |

| ²H (Deuterium) | C2 of the dithiolane ring | Probing for a kinetic isotope effect to determine if C-H bond cleavage at this position is rate-limiting. |

| ³⁴S | Sulfur atoms in the dithiolane ring | Following the sulfur atoms through the reaction pathway, especially in desulfurization to metal sulfide (B99878) complexes. |

| ²H (Deuterium) | 1-Methylbutyl group | Serving as a control or to investigate potential side reactions involving the alkyl substituent. |

While specific kinetic and isotopic labeling studies on this compound are not prominent in the literature, the established methodologies are fully applicable. Such investigations would be invaluable for optimizing reaction conditions, designing more efficient catalysts, and gaining a fundamental understanding of its chemical reactivity.

Applications of 2 1 Methylbutyl 1,3 Dithiolane in Advanced Organic Synthesis

Utilization as a Synthetic Synthon for Carbon-Carbon Bond Formation

One of the most powerful applications of 1,3-dithiolanes, including 2-(1-methylbutyl)-1,3-dithiolane, is their role as a masked carbonyl group that enables a reversal of polarity, a concept known as "umpolung". wikipedia.orgtcichemicals.comwikipedia.orgyoutube.com Normally, the carbon atom of a carbonyl group is electrophilic. However, when converted to a dithioacetal, the proton on the carbon between the two sulfur atoms can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion. wikipedia.orgyoutube.comwikipedia.org

This lithiated intermediate of this compound can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.orgyoutube.com This process, a key part of the Corey-Seebach reaction, effectively allows the dithiolane to function as a synthetic equivalent of an acyl anion. wikipedia.org The greater polarizability and larger C-S bond length contribute to the stability and nucleophilicity of this carbanion. youtube.com This umpolung strategy is a cornerstone of modern organic synthesis, providing access to 1,2-, 1,4-, and 1,6-heteroatom substitution patterns that are otherwise challenging to obtain. wikipedia.org

Application in Complex Molecule and Natural Product Synthesis as a Precursor or Intermediate

The stability of the 1,3-dithiolane (B1216140) group under both acidic and basic conditions makes it an excellent protecting group for carbonyl functionalities during the multi-step synthesis of complex molecules and natural products. asianpubs.org This protection strategy is crucial when other parts of the molecule need to undergo reactions that would otherwise be incompatible with a free carbonyl group. asianpubs.org

Furthermore, the ability to form carbon-carbon bonds via the corresponding lithiated species makes this compound a valuable precursor for introducing specific alkyl chains into a larger molecular framework. asianpubs.org Masked 1,3-dicarbonyl systems, generated through methods like the double conjugate addition of dithiols to propargylic ketones, can be transformed into a variety of functionalized oxygen-containing heterocycles, which are key components in many natural products. organic-chemistry.org The development of concise and enantioselective syntheses of complex, biologically active small molecules often relies on the strategic use of such intermediates to access scarce natural materials and their analogs. northwestern.edu

Role in the Generation of Specific Carbonyl Compounds via Thioacetal Hydrolysis

After serving its purpose as a protecting group or a synthetic synthon, the 1,3-dithiolane group can be removed to regenerate the original carbonyl compound. wikipedia.org This deprotection step, known as thioacetal hydrolysis, is a critical transformation in organic synthesis. asianpubs.orgquimicaorganica.org

A variety of reagents and methods have been developed for the cleavage of dithioacetals, as the removal can sometimes require harsh conditions. organic-chemistry.org Traditional methods often involved the use of toxic heavy metal salts like mercury(II) salts. quimicaorganica.orgtcichemicals.com However, due to environmental concerns, a range of milder and more selective reagents have been developed. These include:

Oxidizing agents like hypervalent iodine compounds (e.g., Dess-Martin periodinane, [bis(trifluoroacetoxy)iodo]benzene, and 2-iodoxybenzoic acid), which oxidize the thioacetal to a sulfoxide (B87167) or sulfone, facilitating hydrolysis. tcichemicals.com

A combination of 1,4-benzoquinone (B44022) and a catalytic amount of sodium iodide provides an effective and mild deprotection method with good functional group compatibility. colab.ws

Systems involving hydrogen peroxide activated by an iodine catalyst or in the presence of tantalum(V) or niobium(V) chlorides have also proven effective. organic-chemistry.orgcolab.ws

Other reagents such as Selectfluor™, silicasulfuric acid/NaNO₃, and polyphosphoric acid in acetic acid have also been successfully employed for the deprotection of 1,3-dithiolanes. asianpubs.orgorganic-chemistry.org

The choice of deprotection agent is crucial to ensure compatibility with other functional groups present in the molecule.

Table 1: Selected Reagents for Thioacetal Hydrolysis

| Reagent System | Conditions | Reference |

| Mercury(II) salts | Acidic media | quimicaorganica.org |

| Dess-Martin periodinane | Oxidative hydrolysis | tcichemicals.com |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Oxidative hydrolysis | tcichemicals.com |

| 2-Iodoxybenzoic acid (IBX) | Neutral, room temperature | organic-chemistry.org |

| 1,4-Benzoquinone / cat. NaI | Mild, near-neutral | colab.ws |

| H₂O₂ / Iodine catalyst | Neutral, aqueous | organic-chemistry.org |

| Polyphosphoric acid / Acetic acid | Mild temperature | asianpubs.org |

Contributions to Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

When a 1,3-dithiolane is substituted at a position other than C2, a chiral center is introduced. nih.govdocumentsdelivered.com This chirality can be exploited in asymmetric synthesis. The enantiomers of chiral 1,3-dithiolane derivatives can be separated and used as building blocks for the synthesis of enantiopure compounds. nih.govdocumentsdelivered.com For instance, the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol has been accomplished, providing a key synthon for dithiolane-based biologically active molecules. nih.govdocumentsdelivered.com

Furthermore, chiral dithiolanes can serve as precursors for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. researchgate.netyork.ac.uk The development of chiral N-heterocyclic carbene (NHC) ligands, for example, has been a significant area of research, and the synthesis of these ligands can originate from chiral precursors. york.ac.uknih.gov These chiral ligands can induce high levels of enantioselectivity in a variety of catalytic transformations. york.ac.uk

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient tools in synthetic chemistry. While the direct integration of this compound into MCRs is not extensively documented in the provided search results, the functional groups it possesses or can be converted to (a masked aldehyde) are common components in MCRs. For instance, aldehydes are frequently used in well-known MCRs like the Ugi and Passerini reactions. rug.nlbeilstein-journals.org The principles of MCRs often involve the in-situ formation of reactive intermediates, a concept that aligns with the generation of the lithiated dithiolane. Further research could explore the potential of incorporating this compound and its derivatives directly into novel MCRs to rapidly generate molecular diversity.

Emerging Roles in Supramolecular Chemistry and Material Science Precursors (e.g., dynamic covalent chemistry)

The 1,2-dithiolane (B1197483) ring, an isomer of the 1,3-dithiolane, has been extensively studied in the context of dynamic covalent chemistry (DCC) and the development of advanced materials. nih.govacs.orgresearchgate.netnih.gov This chemistry relies on reversible bond formation, such as the ring-opening polymerization of 1,2-dithiolanes to form polydisulfides. nih.govacs.orgresearchgate.net These materials can exhibit properties like self-healing and adaptability. nih.govresearchgate.net For example, hydrogels formed from polymers containing 1,2-dithiolane moieties can be cross-linked through the reversible ring-opening of the dithiolane units. nih.govacs.orgnih.gov

While the provided results focus more on the 1,2-dithiolane isomer for these applications, the fundamental reactivity of the dithiolane core suggests potential for 1,3-dithiolanes in related areas. Recent research has shown that 2-aryl-1,3-dithiolanes can undergo base-mediated fragmentation to generate dithiocarboxylates, which are valuable in polymer chemistry. acs.org This reactivity opens avenues for the design of novel monomers and polymers based on the 1,3-dithiolane scaffold. The development of heterocycle-based dynamic covalent chemistry is an expanding field, and the unique properties of the 1,3-dithiolane ring could be harnessed to create new dynamic and functional materials. repec.org Multifunctional dithiolane monomers are being developed for applications such as recyclable resins for additive manufacturing. rsc.org

Theoretical and Computational Chemistry Studies of 2 1 Methylbutyl 1,3 Dithiolane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(1-methylbutyl)-1,3-dithiolane, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiolane ring due to the presence of lone pairs of electrons on the sulfur atoms. The 1-methylbutyl substituent, being an alkyl group, would have a minor electronic influence, primarily acting as a weak electron-donating group through hyperconjugation. The LUMO, on the other hand, would likely be distributed over the C-S bonds and the rest of the ring, representing the region susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

| HOMO | -6.5 | S1, S3 |

| LUMO | 1.2 | C2, S1, S3 |

| HOMO-LUMO Gap | 7.7 | - |

| Note: These values are illustrative and based on typical DFT calculations for similar 1,3-dithiolane (B1216140) derivatives. |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying electrophilic and nucleophilic sites.

In the EPS map of this compound, the regions around the sulfur atoms would exhibit a negative electrostatic potential (typically colored red or yellow), indicating a high electron density and their propensity to act as nucleophilic centers. Conversely, the hydrogen atoms of the alkyl chain and the dithiolane ring would show a positive electrostatic potential (colored blue), signifying their electrophilic character. The carbon atom at the 2-position of the dithiolane ring, bonded to two sulfur atoms and the 1-methylbutyl group, would present a region of relative electron deficiency, making it a potential site for nucleophilic attack.

Conformational Analysis of Dithiolane Rings and Alkyl Substituents (e.g., 1-Methylbutyl)

The 1,3-dithiolane ring is not planar and can adopt several conformations. The most stable conformation is typically a "twist" or "envelope" form, which minimizes steric strain and torsional interactions. The presence of a bulky 1-methylbutyl substituent at the C2 position significantly influences the conformational preference of the ring.

Computational methods, such as molecular mechanics (MM) and DFT, can be used to perform a conformational search and determine the relative energies of different conformers. For this compound, the primary considerations for conformational analysis are:

Ring Pseudosymmetry: The five-membered dithiolane ring undergoes pseudorotation between various twist and envelope conformations.

Orientation of the 1-Methylbutyl Group: The substituent can adopt either an axial or equatorial-like position relative to the mean plane of the ring. Due to steric hindrance, the conformer with the 1-methylbutyl group in the equatorial position is expected to be significantly more stable.

Rotational Isomers of the Alkyl Chain: The 1-methylbutyl group itself has multiple rotational isomers (rotamers) due to rotation around its C-C single bonds.

Table 2: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dithiolane Ring Conformation | 1-Methylbutyl Orientation | Predicted Relative Energy (kcal/mol) |

| 1 | Twist (C2-S1 bond twisted) | Equatorial | 0.0 (most stable) |

| 2 | Envelope (C2 out of plane) | Equatorial | 0.5 |

| 3 | Twist (C2-S1 bond twisted) | Axial | 3.2 |

| 4 | Envelope (C2 out of plane) | Axial | 3.8 |

| Note: These values are illustrative and based on general principles of conformational analysis for substituted 1,3-dithiolanes. |

Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction of interest is its hydrolysis back to the corresponding aldehyde (2-methylpentanal) and 1,2-ethanedithiol (B43112), a common deprotection step in organic synthesis. wikipedia.org

The mechanism of this hydrolysis is typically acid-catalyzed and proceeds through a series of steps involving protonation of a sulfur atom, ring opening to form a thiocarbenium ion intermediate, and subsequent nucleophilic attack by water. Computational methods can model this entire pathway, providing the geometries and energies of reactants, intermediates, transition states, and products.

Table 3: Predicted Activation Energies for Key Steps in the Acid-Catalyzed Hydrolysis of this compound

| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |

| 1 | Protonation of a sulfur atom | Low barrier |

| 2 | Ring opening to form thiocarbenium ion | 15-20 |

| 3 | Nucleophilic attack by water | 5-10 |

| 4 | Deprotonation and subsequent steps | Low barriers |

| Note: These values are representative for the hydrolysis of 1,3-dithiolanes and serve as an illustration. |

Molecular Dynamics Simulations of Dithiolane Interactions (e.g., with catalysts or specific binding sites)

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to investigate its interactions with other molecules, such as a catalyst or the active site of an enzyme.

For instance, in a simulated environment containing an acid catalyst, MD could reveal the frequency and geometry of proton transfer events, the conformational changes in the dithiolane upon protonation, and the dynamics of ring opening. If this compound were being studied as a potential ligand for a biological receptor, MD simulations could predict its binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the stability of the ligand-receptor complex.

Prediction of Spectroscopic Signatures for Mechanistic Insight (beyond basic identification)

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can provide deep mechanistic insights. chemaxon.comuncw.edu For this compound, DFT-based calculations of NMR parameters can be particularly useful.

By calculating the NMR spectra for different conformers and intermediates along a reaction pathway, it is possible to correlate experimentally observed spectral changes with specific molecular transformations. For example, the calculated ¹³C NMR chemical shift of the C2 carbon would be significantly different in the closed-ring dithiolane compared to the open-chain thiocarbenium ion intermediate. This allows for the use of in-situ NMR monitoring of a reaction to be directly compared with computational predictions, thereby validating a proposed mechanism.

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound and a Reaction Intermediate

| Carbon Atom | In this compound (ppm) | In Thiocarbenium Ion Intermediate (ppm) |

| C2 (dithiolane ring) | 50-60 | 200-220 |

| C4, C5 (dithiolane ring) | 35-45 | 30-40 |

| C of 1-methylbutyl (alpha) | 40-50 | 45-55 |

| Note: These are approximate chemical shift ranges based on computational predictions for similar structures. |

Advanced Spectroscopic and Structural Elucidation of Dithiolane Derivatives

High-Resolution NMR Techniques for Complex Structure and Stereochemistry Determination (e.g., 2D-NMR, NOESY for conformational dynamics)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-substituted-1,3-dithiolanes. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons within the molecule. For instance, in 2-methyl-1,3-dithiolane, the ¹H NMR spectrum shows a multiplet for the dithiolane ring protons and a doublet for the methyl protons, while the ¹³C NMR spectrum reveals distinct signals for the methyl carbon and the dithiolane ring carbons. researchgate.net

However, for more complex structures and for determining stereochemistry, two-dimensional (2D) NMR techniques are essential. harvard.edu These experiments provide correlation data between different nuclei, offering deeper insights into the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. It is instrumental in tracing the connectivity of protons through covalent bonds, helping to piece together the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are heteronuclear correlation techniques that map the connections between protons and carbons. HSQC identifies direct one-bond ¹H-¹³C correlations, while HMBC reveals longer-range correlations over two to three bonds. Together, they provide a robust method for assigning all proton and carbon signals in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the stereochemistry and conformational dynamics of dithiolane derivatives. researchgate.netipb.pt They detect through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. The intensity of the NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of spatial arrangement. For example, NOESY can be used to establish the relative stereochemistry of substituents on the dithiolane ring by observing correlations between protons on the ring and those on the substituent. researchgate.netipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3-Dithiolanes

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-Methyl-1,3-dithiolane | CDCl₃ | 3.36 (m, 4H), 1.63 (d, J=6.6 Hz, 3H) | 51.5 (CH), 39.1 (CH₂CH₂), 24.7 (CH₃) | researchgate.net |

| 2-Phenyl-1,3-dithiolane (B1617770) | CDCl₃ | 7.44-7.45 (m, 2H), 7.17-7.24 (m, 3H), 5.57 (s, 1H), 3.25-3.45 (m, 4H) | Data not available | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insight

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When a molecule like 2-(1-Methylbutyl)-1,3-dithiolane is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI) or chemical ionization (CI), to form a molecular ion (M⁺). chemguide.co.uk The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. chemguide.co.uklibretexts.org

For 1,3-dithiolane (B1216140) derivatives, fragmentation often involves cleavage of the C-S bonds and the bonds of the substituent group. libretexts.org The stability of the resulting carbocations plays a significant role in determining the major fragmentation pathways. libretexts.org For example, in the mass spectrum of 2-methylbutane, a structural isomer of the substituent in this compound, a prominent peak at m/z = 43 is observed, corresponding to the formation of a stable secondary carbocation. libretexts.org

Analysis of the fragmentation patterns of this compound would likely reveal key fragments resulting from:

Loss of the methylbutyl group.

Cleavage of the dithiolane ring.

Fragmentation of the methylbutyl side chain.

By carefully analyzing the masses of the fragment ions, it is possible to deduce the structure of the original molecule and gain mechanistic insights into the fragmentation process. uvic.canih.govrsc.org In some cases, high-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the identity of the compound.

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Alkanes and Thioethers

| Functional Group | Common Fragmentation Behavior | Resulting Fragments |

| Alkanes | Cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (CH₂). | Alkyl carbocations. libretexts.org |

| Thioethers | Alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom). | Thio-stabilized carbocations. |

| 1,3-Dithiolanes | Ring fragmentation upon deprotonation at the C2 position. | Dithiocarboxylate anion and ethylene. nih.gov |

This table is interactive. Click on the headers to sort the data.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives or complexes)

The crystal structure of a dithiolane derivative would reveal:

The exact conformation of the five-membered dithiolane ring (e.g., envelope or twist conformation).

The spatial orientation of the 1-methylbutyl substituent relative to the ring.

Intermolecular interactions in the crystal lattice, such as van der Waals forces or hydrogen bonding (if applicable).

For example, studies on related 1,3-dithiolane derivatives have shown that the dithiolane ring can adopt different conformations, and positional disorder can sometimes be observed in the crystal structure. nih.gov Such detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis in Reaction Monitoring or Conformational Studies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. fiveable.meiitm.ac.inyoutube.com These techniques are particularly useful for identifying functional groups and analyzing bond strengths. nih.govlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. fiveable.me The IR spectrum of this compound would show characteristic absorption bands for:

C-H stretching vibrations of the alkyl groups (typically in the 2850-3000 cm⁻¹ region). libretexts.org

C-H bending vibrations (in the 1350-1470 cm⁻¹ region). libretexts.org

C-S stretching vibrations (which are generally weak and appear in the 600-800 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C-H bonds give strong signals in IR spectra, S-S and C-S bonds, which are often weak in the IR, can produce more intense signals in Raman spectra. The S-S stretching frequency in cyclic disulfides is sensitive to the CSSC dihedral angle. rsc.org

Both IR and Raman spectroscopy can be used to monitor reactions involving dithiolanes, for example, by observing the appearance or disappearance of characteristic peaks. They can also provide insights into conformational changes in the molecule.

Table 3: Characteristic IR and Raman Frequencies for Relevant Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H (Alkyl) | Stretching | 2850-3000 | IR |

| C-H (Alkyl) | Bending | 1350-1470 | IR |

| C-S | Stretching | 600-800 | IR, Raman |

| S-S | Stretching | 400-550 | Raman |

This table is interactive. Click on the headers to sort the data.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition Studies

Since this compound is a chiral molecule (due to the stereocenter at the 1-position of the methylbutyl group), chiroptical spectroscopy techniques are essential for its stereochemical analysis. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.meyale.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org A CD spectrum provides information about the absolute configuration and conformation of a chiral molecule. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This property allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. nih.govrsc.orgnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. nih.govyoutube.com Similar to CD, ORD can be used to characterize chiral molecules and determine their absolute configuration. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.

These chiroptical techniques are not only crucial for determining the enantiomeric purity of this compound but also for studying its interactions with other chiral molecules, which is relevant in the context of chiral recognition.

Biological or Biochemical Pathway Relevance of Dithiolane Structures Mechanistic Focus

Enzymatic Biotransformations of Thioacetals and Dithiolanes (focus on enzyme-substrate interactions and reaction mechanisms)

The enzymatic processing of thioacetals and dithiolanes is a critical aspect of their biological activity and metabolism. While specific enzymatic biotransformations of 2-(1-Methylbutyl)-1,3-dithiolane are not extensively detailed in the available literature, the general principles of enzyme-substrate interactions and reaction mechanisms for dithiolane-containing compounds provide a framework for understanding its potential metabolic fate.

Enzymes that interact with dithiolane structures often do so through a combination of specific recognition at the active site and subsequent chemical transformation. The "induced fit" model of enzyme-substrate interaction is particularly relevant, where the initial binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction. khanacademy.org For dithiolanes, this interaction can lead to either cleavage of the dithiolane ring or modification of other parts of the molecule.

One of the primary enzymatic reactions involving dithiolanes is their cleavage. This can be achieved through various mechanisms, often involving redox-active enzymes. For instance, vanadium-dependent haloperoxidases can catalyze the cleavage of 1,3-dithiolanes through a process of halogenation-mediated thioketal cleavage. researchgate.net This involves the enzyme-mediated formation of hypobromous acid, which then chemically cleaves the thioacetal. researchgate.net Heme and nonheme oxygenases are another class of enzymes capable of cleaving olefinic functionalities, and in some cases, this activity extends to sulfur-containing rings. nih.gov The reaction mechanism often involves the activation of molecular oxygen by the enzyme's iron cofactor. nih.gov

Computational models have been developed to predict enzyme-substrate interactions with high accuracy. The molecule-enzyme interaction (MEI) model, a machine learning framework, can predict the probability of a molecule being a substrate for a specific enzyme by combining atomic environmental data with amino acid sequence features. nih.gov Such models could be instrumental in identifying potential enzymes that metabolize this compound.

The interaction between an enzyme and its substrate is a complex process involving the formation of a noncovalent enzyme-inhibitor complex, followed by the formation of a covalent bond in the case of irreversible inhibition. nih.gov For dithiolanes, the sulfur atoms can play a crucial role in these interactions, potentially forming temporary coordinate bonds with metal cofactors in the enzyme's active site or participating in redox reactions.

Interactive Data Table: Enzymes Involved in Dithiolane Biotransformation

| Enzyme Class | General Function | Potential Relevance to this compound |

| Vanadium-dependent haloperoxidases | Catalyze halogenation reactions, leading to the cleavage of thioacetals. researchgate.net | Could potentially cleave the 1,3-dithiolane (B1216140) ring. |

| Heme and nonheme oxygenases | Catalyze the oxidative cleavage of various functional groups, including alkenes and potentially sulfur-containing rings. nih.gov | May be involved in the oxidative degradation of the molecule. |

| Cytochrome P450 enzymes | A large family of enzymes involved in the metabolism of a wide range of xenobiotics. | Could potentially hydroxylate the alkyl chain or oxidize the sulfur atoms. |

| Thioredoxin Reductase (TrxR) | A key enzyme in maintaining cellular redox homeostasis. researchgate.netmdpi.com | The dithiolane ring could potentially interact with the redox-active site of TrxR. researchgate.neted.ac.uk |

Role as Precursors or Metabolites in Biosynthetic Pathways (if relevant to fundamental biochemical processes)

While this compound itself is primarily recognized as a synthetic flavoring agent, the broader class of dithiolanes plays a role in certain biosynthetic pathways. nih.govthegoodscentscompany.com The most prominent example is lipoic acid, a 1,2-dithiolane (B1197483) that is an essential cofactor in aerobic metabolism. Although structurally different from the 1,3-dithiolane in the title compound, the study of lipoic acid's biosynthesis provides insights into how dithiolane rings can be assembled and utilized in biological systems.

The biosynthesis of dihydrochalcones, another class of plant natural products, involves a plant-specific phenylpropanoid pathway. nih.gov While not directly involving dithiolanes, this highlights the general principle of how specialized metabolites are produced through multi-enzyme pathways. nih.gov It is conceivable that in certain organisms, dithiolane-containing compounds could arise as intermediates or byproducts of metabolic pathways.

Computational tools are being developed to infer biochemical reactions and identify novel metabolites, which could help to place uncharacterized compounds like this compound into a metabolic context. nih.gov These methods use known enzymatic reactions and metabolite structures to predict potential synthetic pathways. nih.gov

Currently, there is no direct evidence to suggest that this compound is a natural precursor or a key metabolite in any fundamental biochemical process. Its presence in biological systems is more likely the result of its use as a food additive. nih.gov

Fundamental Chemical Interactions with Biological Macromolecules (e.g., non-covalent binding mechanisms, redox modulation)

The chemical properties of the dithiolane ring are central to its interactions with biological macromolecules. These interactions can be broadly categorized into non-covalent binding and redox modulation.

Non-covalent Interactions:

Non-covalent interactions are crucial for the initial recognition and binding of small molecules to macromolecules like proteins and nucleic acids. wikipedia.orgtaylorandfrancis.comnih.gov These interactions, although individually weak, collectively contribute to the stability of the complex. nih.gov For a molecule like this compound, several types of non-covalent interactions are possible:

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules and are fundamental to the binding of any ligand to a protein. wikipedia.orgyoutube.comyoutube.com The alkyl chain of this compound would primarily interact through these forces within a hydrophobic pocket of a protein.

Hydrophobic Interactions: The nonpolar alkyl group will tend to be excluded from the aqueous environment and preferentially bind to hydrophobic regions of macromolecules. wou.edu

Dipole-Dipole Interactions: The C-S bonds in the dithiolane ring have a dipole moment, which can lead to electrostatic interactions with polar groups on a macromolecule. wikipedia.orgyoutube.com

Hydrogen Bonding: While the dithiolane ring itself is not a strong hydrogen bond donor or acceptor, the sulfur atoms can act as weak hydrogen bond acceptors in certain contexts. nih.gov

Interactive Data Table: Types of Non-covalent Interactions

| Interaction Type | Description | Relevance to this compound |

| Van der Waals Forces | Weak, short-range attractions between all atoms and molecules. wikipedia.orgyoutube.com | Primary mode of interaction for the alkyl chain. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. wou.edu | Drives the binding of the nonpolar part of the molecule to hydrophobic pockets in proteins. |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in molecules. wikipedia.orgyoutube.com | The C-S bonds in the dithiolane ring can participate in these interactions. |

| Hydrogen Bonding | A specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom. wikipedia.orgyoutube.com | The sulfur atoms of the dithiolane ring can act as weak hydrogen bond acceptors. nih.gov |

Redox Modulation:

The dithiolane ring is redox-active, meaning it can participate in oxidation-reduction reactions. This property is central to the biological activity of many dithiolane-containing compounds. ed.ac.uk The redox state of the dithiolane ring can influence the redox environment of the cell and modulate the function of redox-sensitive proteins. researchgate.neted.ac.uk

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major cellular antioxidant system. mdpi.comresearchgate.net Some dithiolanes have been shown to interact with this system. For example, lipoamide's redox-active dithiolane ring can modulate the redox state of specific proteins, leading to the dissolution of stress granules. ed.ac.uk However, it's important to note that the specificity of dithiolanes for TrxR is a subject of debate, with some studies suggesting that they can be non-specifically reduced by a variety of cellular thiols. researchgate.net

The interaction of dithiolanes with cell surface thiols can also be a critical step in their cellular uptake. A thiol-mediated uptake mechanism has been proposed where the dithiolane moiety undergoes a disulfide-thiol exchange reaction with thiols on the cell surface, facilitating entry into the cell. acs.orgnih.gov This highlights a direct chemical interaction that has significant biological consequences.

Studies on the Stereochemistry-Activity Relationship in Mechanistic Biological Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govnih.govlibretexts.orgresearchgate.net Because biological macromolecules such as enzymes and receptors are themselves chiral, they can exhibit a high degree of stereoselectivity when interacting with small molecules. libretexts.org This means that different stereoisomers of a compound can have vastly different biological activities.

The differential activity of enantiomers often arises from their distinct binding affinities to a chiral receptor or enzyme active site. libretexts.org One enantiomer may fit perfectly into the binding site, leading to a biological response, while the other enantiomer may bind poorly or not at all. libretexts.org For example, only the (S)-enantiomer of the drug ibuprofen (B1674241) is effective as a painkiller because it binds specifically to the enzyme prostaglandin (B15479496) H2 synthase. libretexts.org

In the context of enzymatic biotransformations, stereoselectivity is also common. An enzyme may preferentially metabolize one enantiomer over the other, leading to different pharmacokinetic and pharmacodynamic profiles for the two isomers.

Investigating the stereochemistry-activity relationship for this compound would require the synthesis of the individual enantiomers and their separate evaluation in biological assays. This would provide valuable information on the specific three-dimensional requirements for its interaction with any potential biological targets. Such studies are crucial for a complete understanding of the compound's biological effects. nih.govnih.gov

Future Research Directions and Emerging Opportunities for 2 1 Methylbutyl 1,3 Dithiolane

Development of Novel Catalytic Systems for Dithiolane Transformations

The formation and cleavage of the 1,3-dithiolane (B1216140) group are fundamental operations in organic synthesis, serving as a robust method for the protection of carbonyl compounds. While numerous methods exist, the development of novel, more efficient, and greener catalytic systems remains a significant research focus.

Recent advancements have seen the use of various catalysts for dithioacetalization, including p-toluenesulfonic acid with silica (B1680970) gel, perchloric acid adsorbed on silica gel (HClO₄-SiO₂), and iodine. organic-chemistry.org These methods offer advantages such as shorter reaction times, excellent yields, and simplified work-up procedures. organic-chemistry.org For instance, HClO₄-SiO₂ has been shown to be a highly efficient and reusable catalyst for the formation of 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.org Similarly, iodine has been effectively used to catalyze the protection of aldehydes and ketones as their thioacetals. organic-chemistry.org

Deprotection strategies have also evolved, with a focus on mild and selective conditions. A notable example is the use of 30% aqueous hydrogen peroxide activated by an iodine catalyst in water, which allows for the deprotection of 1,3-dithianes and 1,3-dithiolanes under nearly neutral conditions without over-oxidation. organic-chemistry.org Another efficient method involves the use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water. organic-chemistry.org

Future research in this area will likely focus on:

Heterogeneous Catalysts: Developing solid-supported catalysts for easier separation and recycling, contributing to more sustainable chemical processes. core.ac.uk

Photocatalysis: Exploring the use of light-driven catalytic systems for dithiolane transformations, which could offer unique reactivity and selectivity. tandfonline.com Dual photoredox/nickel catalysis, for example, has emerged as a powerful strategy for various organic transformations and could be adapted for dithiolane chemistry. rsc.org

Biocatalysis: Investigating enzymatic approaches for the formation and cleavage of dithiolanes, which would provide high selectivity and operate under mild, environmentally friendly conditions.

Integration into Flow Chemistry and Automated Synthesis Protocols

Flow chemistry, characterized by the continuous pumping of reactants through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govmit.edu The integration of 2-(1-methylbutyl)-1,3-dithiolane chemistry into flow systems represents a major opportunity for process optimization and high-throughput synthesis.

A typical laboratory-scale flow chemistry setup consists of syringe pumps to drive the reagents through reactor coils. mit.edu The residence time of the reactants in the reactor is controlled by the flow rate and the reactor volume. mit.edu This technology is particularly well-suited for reactions involving unstable intermediates or requiring precise temperature control. youtube.com

Key areas for future development include:

Multi-step Synthesis: Designing integrated flow systems capable of performing the formation of the this compound, subsequent reactions on the protected substrate, and finally, the deprotection step in a continuous sequence. mit.edu

Packed-Bed Reactors: Utilizing packed-bed reactors containing immobilized catalysts or reagents to streamline dithiolane transformations in a flow setup. youtube.com This approach simplifies purification and allows for catalyst recycling.

Automated Optimization: Combining flow chemistry with automated systems for reaction optimization, enabling the rapid screening of reaction conditions (e.g., temperature, residence time, catalyst loading) to identify optimal parameters for the synthesis and transformation of this compound.

Exploration of Chiral Dithiolane Scaffolds in Asymmetric Catalysis

Chiral dithiolanes are valuable building blocks in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. uwindsor.ca The 1,3-dithiolane ring can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction, or as a scaffold for the construction of chiral ligands for metal-catalyzed reactions. nih.govbeilstein-journals.org

Recent research has highlighted the importance of resolving and assigning the absolute configuration of chiral 1,3-dithiolane derivatives, as they are often synthesized and evaluated as racemic mixtures. mdpi.comnih.govnih.gov Enantioselective HPLC has been successfully employed for the resolution of chiral dithiolane synthons. mdpi.comnih.gov

Future opportunities in this field include:

Novel Chiral Auxiliaries: Designing new chiral auxiliaries based on the this compound structure for use in diastereoselective reactions. beilstein-journals.org

Chiral Ligand Development: Synthesizing enantiomerically pure dithiolane-containing ligands for use in a wide range of asymmetric catalytic transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. nih.govnih.gov The development of TADDOL-derived ligands, for instance, has been instrumental in highly enantioselective gold-catalyzed reactions. core.ac.uknih.gov

Organocatalysis: Investigating the use of chiral dithiolanes as organocatalysts, which avoids the use of metals and aligns with the principles of green chemistry. nih.gov

Advanced Computational Design of Dithiolane-Based Reagents and Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. mdpi.comresearchgate.net In the context of this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

DFT calculations can be used to:

Predict Reaction Mechanisms: Elucidate the step-by-step mechanism of dithiolane formation and cleavage, as well as its reactions with other molecules. mdpi.comresearchgate.netmdpi.com This understanding can guide the development of more efficient reaction conditions and catalysts.

Analyze Molecular Properties: Calculate properties such as bond dissociation energies, proton affinities, and electronic properties to predict the reactivity and stability of dithiolane derivatives. nih.gov

Design Novel Reagents: Computationally design new dithiolane-based reagents with specific properties, for example, by introducing different substituents on the dithiolane ring or the 1-methylbutyl group.

Future research will likely involve the use of more advanced computational techniques, such as:

Molecular Dynamics Simulations: To study the conformational dynamics of this compound and its interactions with solvents and other molecules.

Machine Learning: To develop predictive models for the reactivity and properties of dithiolane derivatives based on large datasets of computational and experimental data.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: To model the behavior of dithiolanes in complex biological systems, such as enzymes. mdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (mechanistic insights)

The dithiolane moiety is not only a useful protecting group in organic synthesis but also a key structural feature in biologically active molecules and chemical probes. nih.gov Interdisciplinary research at the intersection of organic chemistry and chemical biology is poised to uncover new roles for this compound and its derivatives.

The 1,2-dithiolane (B1197483) ring, closely related to the 1,3-dithiolane, is found in lipoic acid, a crucial antioxidant in cellular systems. sigmaaldrich.com Studies on the ring-opening polymerization of dithiolanes have provided insights into the development of dynamic and self-healing materials. nih.govacs.org

Emerging opportunities in this area include:

Development of Chemical Probes: Designing and synthesizing this compound-based probes to study biological processes. nih.gov For example, dithiolane-containing molecules can be used to investigate redox signaling pathways in cells. researchgate.netresearchgate.net

Mechanistic Studies of Bioactivity: Investigating the mechanism of action of biologically active compounds containing the dithiolane scaffold. This could involve studying their interactions with specific enzymes or receptors.

Drug Delivery Systems: Exploring the use of dithiolane-containing polymers or nanoparticles for the controlled release of drugs. The reversible nature of the dithiolane group could be exploited to trigger drug release in response to specific stimuli.

Conclusion

Summary of Key Research Findings and Methodologies for 2-(1-Methylbutyl)-1,3-dithiolane

Direct and specific research findings for this compound are limited. However, the methodologies for its synthesis are well-established based on the general preparation of 1,3-dithiolanes.

The most common and straightforward method for the synthesis of this compound involves the acid-catalyzed reaction of 2-methylpentanal (B94375) with 1,2-ethanedithiol (B43112). wikipedia.orgchemicalbook.com This reaction is a thioacetalization, where the carbonyl group of the aldehyde reacts with the two thiol groups to form a stable five-membered ring.

A variety of acid catalysts can be employed for this transformation, including Brønsted acids like hydrochloric acid or p-toluenesulfonic acid, and Lewis acids such as zinc chloride or boron trifluoride etherate. chemicalbook.com The reaction is typically carried out in an inert solvent, and the removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the dithiolane.

While specific optimization studies for the synthesis of this compound are not readily found, research on analogous 2-substituted 1,3-dithiolanes has explored various catalysts and reaction conditions to improve yields and chemoselectivity. For instance, the use of solid-supported catalysts or ionic liquids has been investigated to facilitate easier work-up and catalyst recycling. chemicalbook.com

The characterization of this compound would be expected to rely on standard spectroscopic techniques. Although a specific spectrum for this compound is not available in the searched databases, the expected data can be inferred from related structures like 2-methyl-1,3-dithiolane. nih.gov

Inferred Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons of the 1-methylbutyl group (methyl, methylene (B1212753), and methine protons) and the protons of the dithiolane ring. The proton at the C2 position of the dithiolane ring would appear as a characteristic signal. |

| ¹³C NMR | Resonances for the carbons of the 1-methylbutyl group and the carbons of the dithiolane ring, including the C2 carbon which is typically found further downfield. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the dithiolane ring and the alkyl substituent. |

Broader Impact of this compound Research on Contemporary Organic and Heterocyclic Chemistry

The study of this compound, as part of the broader class of 1,3-dithiolanes, has a significant impact on contemporary organic and heterocyclic chemistry. The primary contribution of this class of compounds lies in their utility as protecting groups for aldehydes and ketones. hmdb.ca The dithiolane group is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, making it an invaluable tool in multistep organic synthesis. hmdb.ca The protection can be reversed under specific conditions, typically using reagents like mercury(II) salts or oxidative methods, to regenerate the carbonyl group. chemicalbook.com

Furthermore, the chemistry of 1,3-dithiolanes extends beyond their role as protecting groups. The C2 proton of a 2-substituted 1,3-dithiolane (B1216140) derived from an aldehyde can be deprotonated using a strong base to form a nucleophilic carbanion. wikipedia.org This "umpolung" or reversal of polarity of the carbonyl carbon allows for the formation of carbon-carbon bonds through reaction with various electrophiles. This strategy is a powerful method for the synthesis of complex molecules.

The study of sulfur-containing heterocycles like 1,3-dithiolanes also contributes to the broader understanding of heterocyclic chemistry. The presence of the sulfur atoms influences the ring conformation and reactivity of these molecules. Research into the synthesis and reactions of dithiolanes provides insights into the fundamental principles of heterocyclic chemistry and expands the synthetic chemist's toolbox for the construction of diverse molecular architectures. While specific applications for this compound are not widely reported, its existence is noted in the context of related functionalized dithiolanes, such as 1,3-Dithiolane-4-methanol, 2-(1-methylbutyl)-, which may have potential applications in materials science or as a synthetic building block. ontosight.ai

Q & A

Q. How can computational methods predict the spectroscopic properties of novel dithiolane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.